
(5-Cyano-2-methylpyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid: is a boronic acid derivative featuring a pyridine ring substituted with a cyano group at the 5-position and a methyl group at the 2-position. This compound is of interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 5-cyano-2-methylpyridine with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The cyano group can undergo oxidation to form a carboxylic acid or reduction to form an amine.
Substitution Reactions: The boronic acid group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Organic solvents such as toluene or tetrahydrofuran (THF) are often used.
Temperature and Pressure: Reaction conditions are typically optimized for each specific synthesis.
Major Products Formed:
Coupling Products: Various biaryl compounds can be synthesized through Suzuki-Miyaura coupling.
Oxidation Products: Carboxylic acids from the oxidation of the cyano group.
Reduction Products: Amines from the reduction of the cyano group.
Aplicaciones Científicas De Investigación
Chemistry: B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Biology: The compound can be used as a building block in the synthesis of biologically active molecules. Medicine: Industry: Its use in the synthesis of materials and chemicals makes it valuable in various industrial processes.
Mecanismo De Acción
The mechanism by which B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid exerts its effects depends on the specific reaction it is involved in. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic acid and the aryl halide. The molecular targets and pathways involved are specific to the substrates and conditions used in the reaction.
Comparación Con Compuestos Similares
B-(2-Methyl-4-pyridinyl)boronic acid: Similar structure but lacks the cyano group.
B-(5-Cyano-4-pyridinyl)boronic acid: Similar structure but with a different position of the cyano group.
Uniqueness: B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid is unique due to the specific substitution pattern on the pyridine ring, which influences its reactivity and applications in organic synthesis.
Propiedades
Fórmula molecular |
C7H7BN2O2 |
|---|---|
Peso molecular |
161.96 g/mol |
Nombre IUPAC |
(5-cyano-2-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2/c1-5-2-7(8(11)12)6(3-9)4-10-5/h2,4,11-12H,1H3 |
Clave InChI |
ALYPACFESZQFLL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1C#N)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


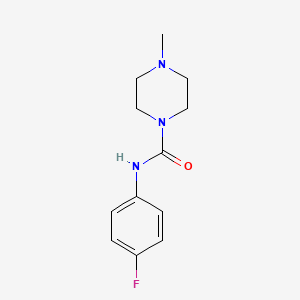
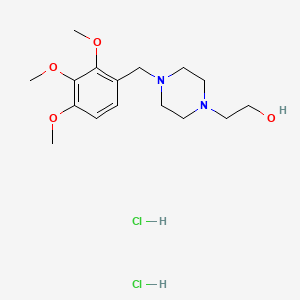
![1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B15364496.png)
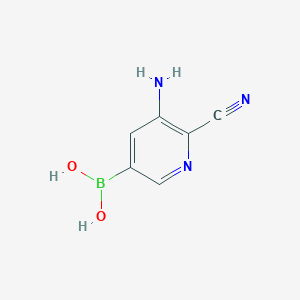

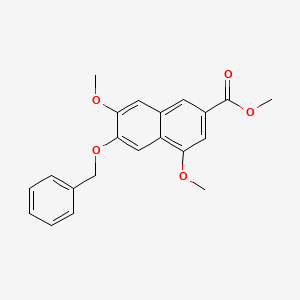
![Methyl 1,2-dihydro-2-oxopyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15364530.png)
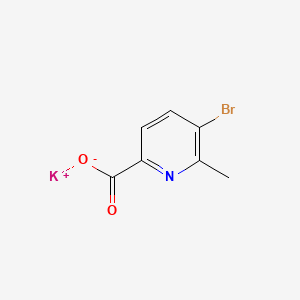
![Tert-butyl 6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15364545.png)
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanamine](/img/structure/B15364559.png)
![2-Chloro-3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15364573.png)
![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)

![7-Tert-butyl 5,6-dimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B15364586.png)
